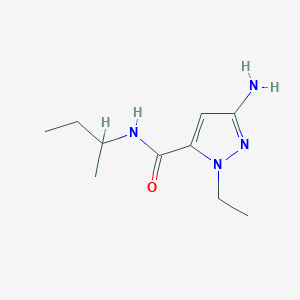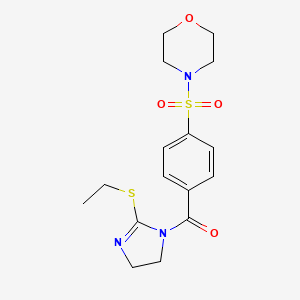
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-methoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C28H32N4O3 and its molecular weight is 472.589. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism and Sleep Regulation
One significant application involves the blockade of orexin receptors, specifically targeting the orexin-1 and orexin-2 receptors which play critical roles in maintaining wakefulness. Research indicates that pharmacological blockade of these receptors can promote sleep in both animals and humans. This application is particularly relevant for understanding and potentially treating sleep disorders. Studies have demonstrated that selective antagonism of these receptors can differentially impact sleep modulation, with effects on non-rapid eye movement and rapid eye movement sleep, as well as on neurotransmitter release in the brain, including dopamine and histamine (C. Dugovic et al., 2009).
ABCB1 Inhibitors and Cancer Treatment
Another application lies in the development of ABCB1 inhibitors, with research showing that certain structural modifications, such as linking a 2-[(3-methoxyphenylethyl)phenoxy] moiety to various basic nuclei, can significantly enhance inhibitory activity against the ABCB1 protein. This protein is a key factor in multidrug resistance in cancer cells, and its inhibition could improve the efficacy of chemotherapeutic agents (N. Colabufo et al., 2008).
Structural and Biological Activity Studies
The synthesis and structural analysis of related compounds, particularly those involving halogenated hydrocarbon amination reactions, have been explored to produce target molecules with confirmed structures through various analytical techniques. These studies often aim to evaluate the biological activities of these compounds, including antimicrobial properties (Bai et al., 2012).
Cardiovascular and Neurological Research
Research into dihydroisoquinoline derivatives has explored their physiological effects, including actions on blood pressure, respiration, and smooth muscle. These studies contribute to understanding the potential therapeutic applications of these compounds in treating disorders related to cardiovascular and nervous systems (D. W. Fassett & A. Hjort, 1938).
Anticancer and Antitumor Agents
Compounds structurally related to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(3-methoxyphenyl)oxalamide have been synthesized and evaluated for their potential as anticancer and antitumor agents. This includes investigations into their interactions with DNA, inhibition of topoisomerase I, and cytotoxic activities against various cancer cell lines. Such research holds promise for the development of new therapeutic agents targeting specific cancer types (Alexander L. Ruchelman et al., 2004).
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-31(2)24-13-11-21(12-14-24)26(32-16-15-20-7-4-5-8-22(20)19-32)18-29-27(33)28(34)30-23-9-6-10-25(17-23)35-3/h4-14,17,26H,15-16,18-19H2,1-3H3,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKRDAOZBQVTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
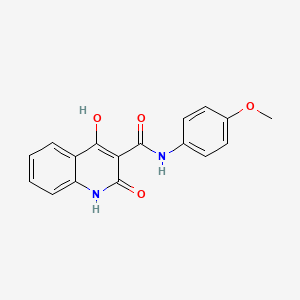

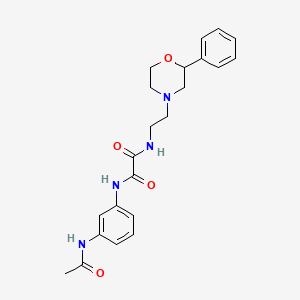

![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)
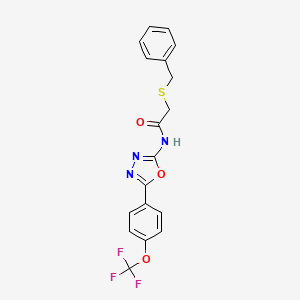
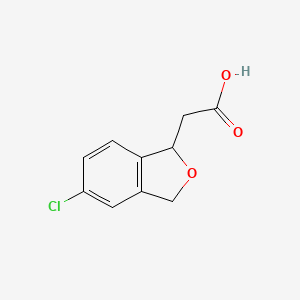
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2874847.png)
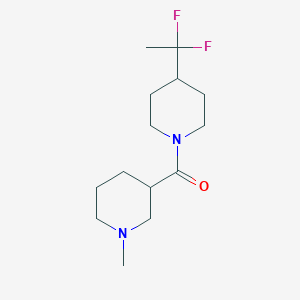
![2-cyclopentyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2874850.png)
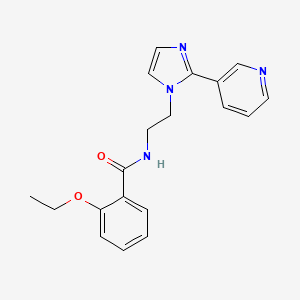
![(E)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2874854.png)
